molecular formula C22H29NO3 B14718371 Norethisterone acetate oxime CAS No. 20799-24-0

Norethisterone acetate oxime

Cat. No.: B14718371
CAS No.: 20799-24-0
M. Wt: 355.5 g/mol
InChI Key: SCTDPGXGNWEFNF-ZCPXKWAGSA-N
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Description

17-Alpha-ethynyl-19-nortestosterone acetate oxime is a synthetic steroidal compound known for its potent progestational activity. It is a derivative of norethisterone, a well-known progestin used in various hormonal therapies . This compound has garnered interest due to its enhanced stability and bioavailability compared to its parent compound.

Preparation Methods

The synthesis of 17-Alpha-ethynyl-19-nortestosterone acetate oxime involves several steps. The starting material, norethisterone, undergoes acetylation to form norethisterone acetate. This intermediate is then subjected to oximation, where hydroxylamine is used to introduce the oxime group. The reaction conditions typically involve the use of an organic solvent such as ethanol or methanol, and the reaction is carried out under reflux . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

17-Alpha-ethynyl-19-nortestosterone acetate oxime undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

17-Alpha-ethynyl-19-nortestosterone acetate oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 17-Alpha-ethynyl-19-nortestosterone acetate oxime involves its interaction with progesterone receptors. Upon binding to these receptors, the compound modulates the transcription of target genes involved in reproductive and metabolic processes. This modulation leads to the desired progestational effects, such as inhibition of ovulation and regulation of menstrual cycles .

Comparison with Similar Compounds

17-Alpha-ethynyl-19-nortestosterone acetate oxime is compared with other similar compounds such as:

    Norethisterone: While both compounds have progestational activity, 17-Alpha-ethynyl-19-nortestosterone acetate oxime has enhanced stability and bioavailability.

    Levonorgestrel: Another synthetic progestin, levonorgestrel, is widely used in contraceptives. it differs in its chemical structure and pharmacokinetic properties.

    Norelgestromin: This compound is a derivative of norethisterone and is used in transdermal contraceptive patches.

The uniqueness of 17-Alpha-ethynyl-19-nortestosterone acetate oxime lies in its specific chemical modifications, which confer improved pharmacological properties compared to its analogs.

Properties

CAS No.

20799-24-0

Molecular Formula

C22H29NO3

Molecular Weight

355.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-3-hydroxyimino-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C22H29NO3/c1-4-22(26-14(2)24)12-10-20-19-7-5-15-13-16(23-25)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20,25H,5-12H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1

InChI Key

SCTDPGXGNWEFNF-ZCPXKWAGSA-N

Isomeric SMILES

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=NO)CC[C@H]34)C)C#C

Canonical SMILES

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=NO)CCC34)C)C#C

Origin of Product

United States

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